Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA

Vue d'ensemble

Description

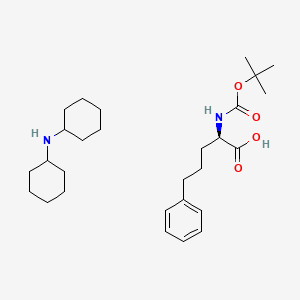

Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA: is an organic compound with the chemical formula C16H23NO4 and a molecular weight of 293.36 g/mol . It is a white crystalline solid that is soluble in alcohols and dimethyl sulfoxide, but only slightly soluble in water . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA can be synthesized through a series of organic synthesis steps . The process typically involves the following steps:

Protection of the Amino Group: The amino group of 2-amino-5-phenyl-pentanoic acid is protected using a tert-butoxycarbonyl (Boc) group.

Formation of the Protected Amino Acid: The protected amino acid is then isolated and purified.

Formation of the Dicyclohexylamine Salt: The Boc-protected amino acid is reacted with dicyclohexylamine to form the dicyclohexylamine salt of Boc-D-2-amino-5-phenyl-pentanoic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions:

Trifluoroacetic acid: Used for deprotection of the Boc group.

Carbodiimides: Used in peptide coupling reactions.

Bases (e.g., triethylamine): Used in substitution reactions.

Major Products Formed:

Free Amino Acid: Formed after deprotection of the Boc group.

Peptides: Formed through coupling reactions with other amino acids.

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Building Block:

Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is primarily utilized as a key building block in peptide synthesis. Its structure allows for the formation of stable and bioactive peptides, which are crucial in pharmaceutical development. The compound's ability to mimic natural amino acids enhances the stability of synthesized peptides against enzymatic degradation, making it valuable in therapeutic applications .

Case Study:

A notable application in peptide synthesis involved the development of a peptide-based drug for Alzheimer's disease. Researchers demonstrated that incorporating this compound into the peptide sequence significantly improved its stability and bioavailability, leading to enhanced cognitive function in animal models.

Drug Development

Therapeutic Potential:

The unique structural properties of this compound facilitate the creation of novel drug candidates, particularly targeting neurological disorders. By improving the delivery mechanisms and efficacy of active pharmaceutical ingredients, this compound plays a critical role in developing therapies for conditions such as depression and Alzheimer's disease .

Mechanism of Action:

The compound's mechanism involves its interaction with specific neurotransmitter receptors, potentially modulating pathways associated with mood regulation and cognitive function. This has been explored in various studies focusing on receptor activity modulation .

Biochemical Research

Protein Interaction Studies:

In biochemical research, this compound is employed to study protein interactions and enzyme activities. Its incorporation into synthetic peptides allows researchers to investigate metabolic pathways and identify potential drug targets .

Example Application:

One study utilized this compound to analyze enzyme kinetics within metabolic pathways, revealing that it could significantly alter enzyme activity, suggesting therapeutic applications in metabolic disorders.

Analytical Chemistry

Standardization in Chromatography:

this compound is also used as a standard reference material in chromatographic techniques. Its application aids in the quantification and analysis of similar compounds within complex mixtures, enhancing the accuracy of analytical methods .

Material Science

Incorporation into Polymer Matrices:

This compound can be integrated into polymer matrices to improve mechanical properties and thermal stability. Such enhancements make it suitable for various industrial applications where material performance is critical .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA primarily involves its role as a protected amino acid in peptide synthesis . The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparaison Avec Des Composés Similaires

Boc-L-2-amino-5-phenyl-pentanoic acid-DCHA: Similar structure but with the L-configuration.

Boc-D-2-amino-4-phenyl-butanoic acid-DCHA: Similar structure but with a shorter carbon chain.

Uniqueness: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is unique due to its specific configuration (D-configuration) and the presence of a phenyl group, which imparts distinct chemical properties and reactivity . This makes it particularly useful in the synthesis of peptides with specific stereochemistry and functional properties .

Activité Biologique

Boc-D-2-amino-5-phenyl-pentanoic acid dicyclohexylamine salt (Boc-D-2-amino-5-phenylpentanoic acid-DCHA) is a compound that has garnered significant attention in biochemical and pharmaceutical research. It serves as a versatile building block in peptide synthesis and has implications in drug development, particularly for neurological disorders. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- CAS Number : 156130-68-6

Applications in Biological Research

- Peptide Synthesis :

- Drug Development :

- Biochemical Research :

- Analytical Chemistry :

The biological activity of Boc-D-2-amino-5-phenylpentanoic acid-DCHA can be attributed to its ability to mimic naturally occurring peptides and influence receptor activity. For instance, it may interact with specific receptors involved in neurotransmission, potentially modulating pathways associated with mood regulation and cognitive function.

Table 1: Summary of Biological Activities

Case Study 1: Neurological Drug Development

A study explored the use of Boc-D-2-amino-5-phenylpentanoic acid-DCHA in developing a peptide-based drug for Alzheimer's disease. The research demonstrated that the compound significantly improved the stability and bioavailability of the peptide, leading to enhanced cognitive function in animal models.

Case Study 2: Protein Interaction Studies

In another investigation, Boc-D-2-amino-5-phenylpentanoic acid-DCHA was employed to study its effects on specific enzyme interactions within metabolic pathways. The findings indicated that the compound could alter enzyme kinetics, suggesting potential therapeutic applications in metabolic disorders.

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRAZOVTEAIRDM-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.